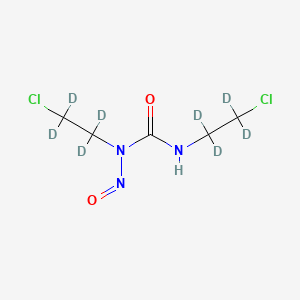
Carmustine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carmustine-d8 is a deuterated form of Carmustine, a chemotherapeutic agent used primarily in the treatment of various malignancies, including brain tumors and multiple myeloma. Deuterated compounds are often used in research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium can alter the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carmustine-d8 involves the incorporation of deuterium into the Carmustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and follow the same synthetic route as for Carmustine.
Starting Material: Deuterated ethylamine
Reaction with Phosgene: The deuterated ethylamine is reacted with phosgene to form deuterated ethyl isocyanate.
Formation of Deuterated Urea: The deuterated ethyl isocyanate is then reacted with deuterated ethylamine to form deuterated urea.
Chlorination: The deuterated urea is chlorinated to form deuterated bis(2-chloroethyl)urea.
Nitrosation: Finally, the deuterated bis(2-chloroethyl)urea is nitrosated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions
Carmustine-d8 undergoes several types of chemical reactions, including:
Alkylation: this compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Carbamoylation: It can also carbamoylate proteins, affecting their function.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions in the presence of nucleophilic sites on DNA and RNA.
Carbamoylation: Occurs in the presence of proteins with nucleophilic amino acid residues.
Major Products Formed
DNA Cross-links: Inhibition of DNA replication and transcription.
Carbamoylated Proteins: Altered protein function leading to cell death.
Scientific Research Applications
Carmustine-d8 is used extensively in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of Carmustine in the body.
Mechanistic Studies: Helps in understanding the mechanism of action of Carmustine by tracking the deuterated compound.
Drug Development: Used in the development of new chemotherapeutic agents by providing insights into the behavior of alkylating agents.
Biological Research: Used to study the effects of DNA and protein alkylation in various biological systems.
Mechanism of Action
Carmustine-d8 exerts its effects primarily through alkylation and carbamoylation. The compound forms cross-links between DNA strands, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Additionally, carbamoylation of proteins affects their function, contributing to the cytotoxic effects of the compound.
Comparison with Similar Compounds
Carmustine-d8 belongs to the class of nitrosoureas, which are known for their alkylating properties. Similar compounds include:
Lomustine: Another nitrosourea used in chemotherapy.
Semustine: A nitrosourea with similar alkylating properties.
Streptozocin: A nitrosourea used primarily for pancreatic cancer.
Uniqueness
This compound is unique due to the presence of deuterium, which can alter its pharmacokinetic properties and make it a valuable tool in research. The deuterium atoms can provide insights into the metabolism and distribution of Carmustine, aiding in the development of more effective chemotherapeutic agents.
Properties
Molecular Formula |
C5H9Cl2N3O2 |
|---|---|
Molecular Weight |
222.10 g/mol |
IUPAC Name |
1,3-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2 |
InChI Key |
DLGOEMSEDOSKAD-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C([2H])([2H])C([2H])([2H])Cl)N=O |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


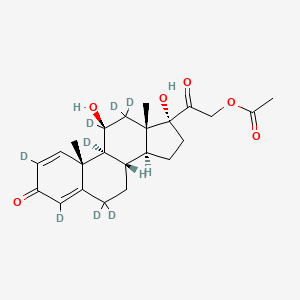



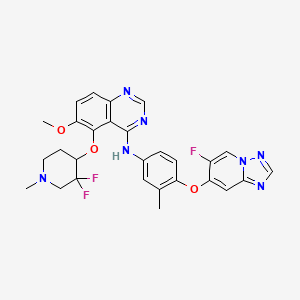

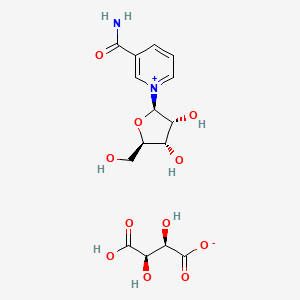
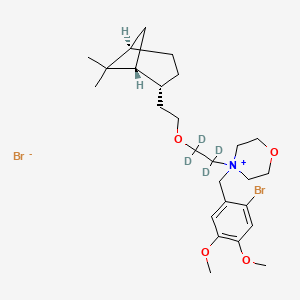




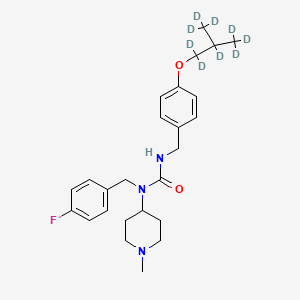
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
